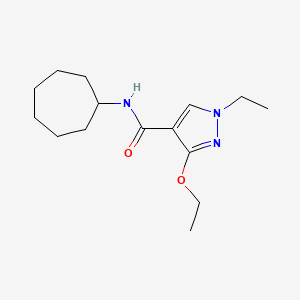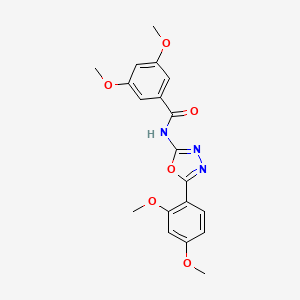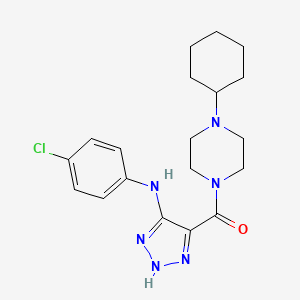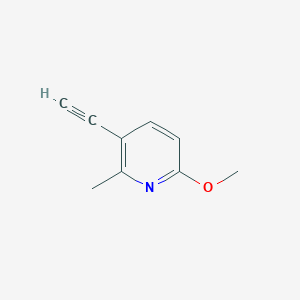![molecular formula C13H12N2OS B2733855 4-(Isopropylthio)benzofuro[3,2-d]pyrimidine CAS No. 851130-44-4](/img/structure/B2733855.png)
4-(Isopropylthio)benzofuro[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Isopropylthio)benzofuro[3,2-d]pyrimidine” is a chemical compound with the molecular formula C13H12N2OS and a molecular weight of 244.31. It is a derivative of benzofuro[3,2-d]pyrimidin-4(3H)-ones , which are known to have potential biological activities .
Molecular Structure Analysis
The molecular structure of “4-(Isopropylthio)benzofuro[3,2-d]pyrimidine” includes a benzofuro[3,2-d]pyrimidin-4(3H)-one core, which is a tricyclic system containing a benzene ring fused with a furan and a pyrimidine ring . The isopropylthio group is attached to the 4-position of the pyrimidine ring.Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of “4-(Isopropylthio)benzofuro[3,2-d]pyrimidine” is the aza-Wittig reaction . This reaction involves the reaction of functionalized iminophosphoranes with carbon disulfide, followed by a reaction with alkyl halides or halogenated aliphatic esters .Applications De Recherche Scientifique
Bioactivity and Pharmaceutical Importance
Benzofuro[3,2-d]pyrimidine derivatives, including 4-(Isopropylthio)benzofuro[3,2-d]pyrimidine, are significant in the synthesis of pharmaceuticals due to their broad range of bioactivities. These compounds are used in developing antibiosis, anti-inflammatory, anticancer agents, inhibitors of platelet aggregation, and enhancers of long-term memory. The preparation methods and future prospects of these compounds have been reviewed, highlighting their critical role in advancing pharmaceutical research (Xu Wei-ming, 2010).
Anticancer and Antitumor Activities
A variety of benzofuro[3,2-d]pyrimidine derivatives have been synthesized and screened for their antitumor effects against various cancer cell lines, such as HepG2, Bel-7402, and HeLa. Among these, certain derivatives exhibited notable antitumor activity, suggesting their potential as leading structures for new antitumor drugs. This area of research offers insights into the molecular docking investigation, revealing possible binding modes with receptor tyrosine kinases, which could be crucial for the development of targeted cancer therapies (Xiaoyu Tang et al., 2022).
Antimicrobial Properties
Research has also focused on the antimicrobial properties of benzofuro[3,2-d]pyrimidine derivatives. Synthesis and biological evaluation of novel 5-Hydroxymethylpyrimidines, varying at the 4-position with different substituents, have been explored. These compounds demonstrated cytotoxic properties against a range of normal and cancer cell lines, and some showed weak antibacterial properties, indicating their potential use in developing new antimicrobial agents. Specifically, derivatives with 4-benzylsulfanyl constituents exhibited antifungal action, providing a new direction for antimicrobial drug development (Marcin Stolarczyk et al., 2021).
Synthesis and Chemical Research
The efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives has been a topic of interest. Using aza-Wittig reactions and various nucleophiles, researchers have developed methods to produce these derivatives in satisfactory yields. This research contributes significantly to the field of organic chemistry, providing new pathways for synthesizing complex molecules that could have various pharmaceutical applications (Hong-Mei Wang et al., 2019).
Propriétés
IUPAC Name |
4-propan-2-ylsulfanyl-[1]benzofuro[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-8(2)17-13-12-11(14-7-15-13)9-5-3-4-6-10(9)16-12/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOADMSJOPXJPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=NC2=C1OC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isopropylthio)benzofuro[3,2-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B2733772.png)

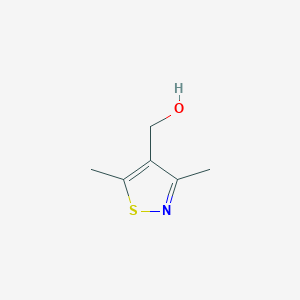
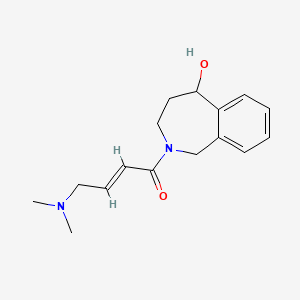
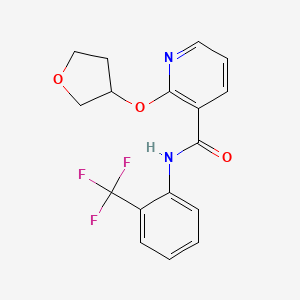
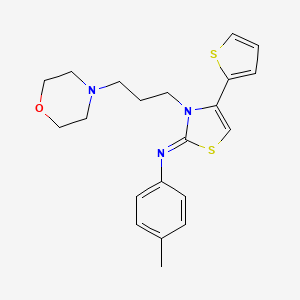
![N-[1-(7-Fluoro-1-benzofuran-2-yl)ethyl]prop-2-enamide](/img/structure/B2733778.png)
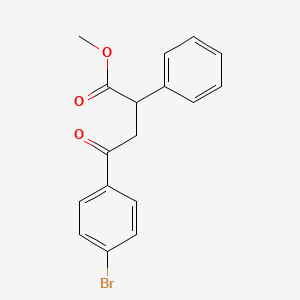
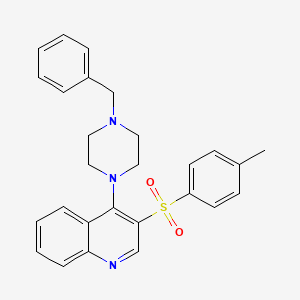
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2733783.png)
